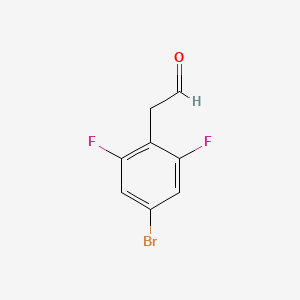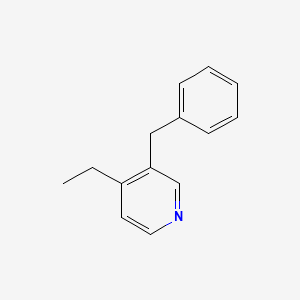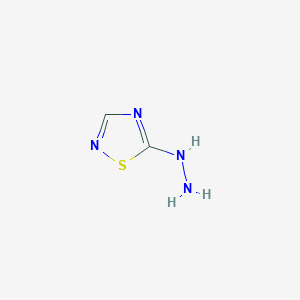
2-(4-Bromo-2,6-difluorophenyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2,6-difluorophenyl)acetaldehyde is an organic compound characterized by the presence of a bromo and two fluoro substituents on a phenyl ring, along with an acetaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,6-difluorophenyl)acetaldehyde typically involves the bromination and fluorination of a phenyl ring followed by the introduction of an acetaldehyde group. One common method involves the use of 4-bromo-2,6-difluorobenzene as a starting material, which undergoes a formylation reaction to introduce the acetaldehyde group. The reaction conditions often include the use of reagents such as formyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2,6-difluorophenyl)acetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(4-Bromo-2,6-difluorophenyl)acetic acid.
Reduction: 2-(4-Bromo-2,6-difluorophenyl)ethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-2,6-difluorophenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2,6-difluorophenyl)acetaldehyde involves its reactivity due to the presence of the aldehyde group and the electron-withdrawing effects of the bromo and fluoro substituents. These substituents can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,6-difluorophenyl isocyanate
- 4-Bromo-2,6-difluoroaniline
- 4-Bromo-2,6-difluorophenyl acetic acid
Uniqueness
2-(4-Bromo-2,6-difluorophenyl)acetaldehyde is unique due to the presence of both bromo and fluoro substituents along with an aldehyde group
Properties
Molecular Formula |
C8H5BrF2O |
|---|---|
Molecular Weight |
235.02 g/mol |
IUPAC Name |
2-(4-bromo-2,6-difluorophenyl)acetaldehyde |
InChI |
InChI=1S/C8H5BrF2O/c9-5-3-7(10)6(1-2-12)8(11)4-5/h2-4H,1H2 |
InChI Key |
WZVRTLDKMHIQRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC=O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-(4-(Trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13129784.png)
![N-(Naphthalen-2-ylmethyl)-[3,4'-bipyridin]-5-amine](/img/structure/B13129804.png)
![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B13129814.png)

![6-Iodoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13129827.png)

![2,6-Bis(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13129840.png)


